molecular formula C13H10N2O4S B14276216 1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione CAS No. 138163-30-1

1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione

Cat. No.: B14276216
CAS No.: 138163-30-1
M. Wt: 290.30 g/mol
InChI Key: OHDZJDXRRLOZEV-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in pharmaceutical and chemical research

Preparation Methods

The synthesis of 1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Nitro Group: Nitration of the isoindole core is achieved using a nitrating agent such as nitric acid or a nitrating mixture.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a methylthiolating agent.

    Cyclization and Final Modifications: The final structure is achieved through cyclization reactions and any necessary modifications to introduce the desired functional groups.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.

Comparison with Similar Compounds

1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione can be compared with other isoindole derivatives, such as:

    Phthalimide: Known for its use in the synthesis of thalidomide and other pharmaceuticals.

    Isoindoline: A reduced form of isoindole with different chemical properties and applications.

    Indole: A structurally related compound with a wide range of biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting biological and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

138163-30-1

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

1-methylsulfanyl-8-nitro-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione

InChI

InChI=1S/C13H10N2O4S/c1-20-12-10(16)4-5-14-11(12)8-3-2-7(15(18)19)6-9(8)13(14)17/h2-3,6H,4-5H2,1H3

InChI Key

OHDZJDXRRLOZEV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2CCC1=O

Origin of Product

United States

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